4,5-Dichlorophthalimide
Description
Historical Context and Significance of Phthalimide (B116566) Core Structures in Organic Synthesis
The phthalimide core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered imide ring, is a privileged motif in organic chemistry. rsc.orgresearchgate.net Its significance stems from its versatile role as a building block in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and functional materials. rsc.orgacs.org Historically, the most prevalent method for synthesizing phthalimides involves the condensation of phthalic acids or their anhydrides with primary amines. rsc.orgacs.org This reaction, known for its efficiency, has made the phthalimide group a valuable tool for amine protection in complex syntheses, such as in peptide and carbohydrate chemistry. organic-chemistry.orgtandfonline.com The Gabriel synthesis, which utilizes potassium phthalimide to convert alkyl halides into primary amines, is a classic example of the phthalimide core's utility in organic synthesis. organic-chemistry.org Beyond its role as a protective group, the phthalimide scaffold is a key component in various biologically active molecules, exhibiting a range of pharmacological effects. researchgate.netmdpi.com The hydrophobic nature of the -CON(R)-CO- pharmacophore within the phthalimide structure allows it to cross biological barriers, contributing to its diverse applications in medicinal chemistry. mdpi.com
Positioning of 4,5-Dichlorophthalimide within Contemporary Chemical Research Landscapes
This compound, a derivative of phthalimide with chlorine atoms at the 4 and 5 positions of the benzene ring, has carved out a significant niche in modern chemical research. sigmaaldrich.com Its chemical properties, influenced by the presence of the two chlorine atoms, make it a versatile reagent and intermediate in the synthesis of more complex molecules. The compound serves as a starting material for a variety of derivatives, including those with applications in materials science and medicinal chemistry. researchgate.netchemicalbook.com For instance, it is a precursor in the synthesis of polyimides, a class of high-performance polymers known for their thermal stability. researchgate.net Furthermore, this compound is utilized in the preparation of various organic compounds through reactions such as nucleophilic substitution, where the chlorine atoms can be displaced by other functional groups. researchgate.netthieme-connect.comresearchgate.net Its role as a reactant in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with applications as dyes and pigments, further underscores its importance. sigmaaldrich.comchemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃Cl₂NO₂ sigmaaldrich.comchemnet.com |
| Molecular Weight | 216.02 g/mol sigmaaldrich.com |
| Melting Point | 217-219 °C sigmaaldrich.comchemnet.com |
| Appearance | Yellow powder |
| Density | 1.643 g/cm³ chemnet.com |
Current Academic Interest and Identified Research Gaps Pertaining to this compound
Current academic interest in this compound is primarily focused on its application as a versatile building block in organic synthesis. Researchers are exploring its use in creating novel functional materials, such as high-refractive-index polyimides, and in the development of new synthetic methodologies. researchgate.net For example, it has been used as a reactant in phosphine-catalyzed allylic amination reactions, demonstrating its utility in the formation of carbon-nitrogen bonds. acs.org The synthesis of various derivatives through nucleophilic substitution of its chlorine atoms remains an active area of investigation, leading to the creation of new compounds with potential applications in medicinal chemistry and materials science. researchgate.netthieme-connect.comresearchgate.net
Despite its utility, there are identifiable research gaps. While the synthesis and reactivity of this compound are reasonably well-documented, there is a need for more extensive studies into the biological activities of its derivatives. Although the broader class of phthalimides is known for its pharmacological potential, specific and comprehensive investigations into the therapeutic applications of this compound derivatives are less common. researchgate.netmdpi.com Furthermore, while its use in the synthesis of polymers is established, there is an opportunity for further research into the development of novel polymers with tailored properties derived from this chlorinated phthalimide. A systematic exploration of its coordination chemistry with different metal ions could also unveil new catalytic or material applications. The development of more environmentally benign and efficient synthetic routes to functionalized phthalimides, moving beyond traditional condensation reactions, is a broader trend in the field that could also be applied to the synthesis of this compound derivatives. rsc.org
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use | Reference |
|---|---|---|
| Organic Synthesis | Reactant for the synthesis of 4,5-dichloro-1,2-benzenedicarboxamide. | sigmaaldrich.comchemicalbook.com |
| Starting material for N-(3-bromopropyl)-4,5-dichlorophthalimide. | sigmaaldrich.com | |
| Nucleophilic partner in phosphine-catalyzed allylic substitution. | sigmaaldrich.comacs.org | |
| Reactant in the synthesis of octachloro-Cu-phthalocyanine. | sigmaaldrich.comchemicalbook.com | |
| Precursor for 4-hydroxy-5-nitrophthalimides via reaction with potassium nitrite (B80452). | thieme-connect.comresearchgate.net | |
| Materials Science | Synthesis of new aromatic diamines for polyimides. | researchgate.net |
| Starting material for thianthrene-2,3,7,8-tetracarboxylic dianhydride. | dtic.mil | |
| Asymmetric Catalysis | Additive to improve enantioselectivity in Ir-BICP catalyzed asymmetric hydrogenation. | sigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBDGMPYPSJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290955 | |
| Record name | 4,5-Dichlorophthalimide | |
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Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15997-89-4 | |
| Record name | 15997-89-4 | |
| Source | DTP/NCI | |
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| Record name | 4,5-Dichlorophthalimide | |
| Source | EPA DSSTox | |
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| Record name | 4,5-Dichlorophthalimide | |
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Synthetic Methodologies and Chemical Transformations of 4,5 Dichlorophthalimide
Classical and Contemporary Synthesis Routes for 4,5-Dichlorophthalimide
The preparation of this compound can be achieved through several synthetic routes, primarily originating from its corresponding anhydride (B1165640) or dicarboxylic acid. These methods leverage classical organic reactions to construct the imide ring.
Preparation from 4,5-Dichlorophthalic Anhydride and Formamide (B127407)
A direct and efficient method for the synthesis of this compound involves the reaction of 4,5-dichlorophthalic anhydride with formamide. This reaction proceeds by heating the two reagents under reflux. The formamide serves as both a reactant and a solvent in some cases, providing the nitrogen atom for the imide ring.
A typical laboratory procedure involves heating a mixture of 4,5-dichlorophthalic anhydride and formamide. The reaction is monitored for completion, after which the product is isolated by cooling the reaction mixture and collecting the precipitate by vacuum filtration. The crude product is then washed with water to remove any unreacted formamide and other water-soluble impurities. This method is advantageous due to the ready availability and low cost of formamide.
| Reactants | Reaction Conditions | Product | Key Features |
| 4,5-Dichlorophthalic Anhydride, Formamide | Reflux, 3 hours | This compound | Direct imidization, simple workup |
Synthesis from 5,6-Dichloro-1,3-isobenzofurandione
The compound 5,6-dichloro-1,3-isobenzofurandione is an alternative name for 4,5-dichlorophthalic anhydride. Therefore, the synthetic routes starting from this compound are identical to those described for 4,5-dichlorophthalic anhydride. The nomenclature difference arises from the two ways of naming the same chemical structure based on IUPAC conventions. The reactivity of the anhydride ring towards nitrogen nucleophiles remains the central theme for the synthesis of the corresponding imide.
Exploration of Ammonolysis Procedures in this compound Synthesis
Ammonolysis, the process of cleaving a bond by reaction with ammonia (B1221849), is a fundamental method for the synthesis of imides from anhydrides. In the context of this compound synthesis, this involves the reaction of 4,5-dichlorophthalic anhydride or the corresponding dicarboxylic acid with an ammonia source.
One practical approach utilizes ammonium (B1175870) carbonate in acetic acid. In this procedure, 4,5-dichlorophthalic acid is heated with ammonium carbonate in acetic acid. The reaction mixture is heated to boiling, and the acetic acid is partially distilled off. Upon cooling and dilution with water, the this compound precipitates and can be collected. This method provides a good yield of the desired product. nih.gov
Another ammonolysis-based procedure involves the treatment of this compound with an aqueous ammonia solution to first form 4,5-dichlorophthalamide (B133453), which can then be subjected to further reactions. semanticscholar.org
Derivatization Strategies Involving this compound
The presence of the imide nitrogen in this compound provides a reactive site for further functionalization, allowing for the introduction of a wide array of substituents. These N-substitution reactions are a cornerstone of phthalimide (B116566) chemistry, enabling the synthesis of a diverse library of derivatives.
N-Substitution Reactions on the Imide Nitrogen
The hydrogen atom on the imide nitrogen of this compound is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile that can react with various electrophiles to form N-substituted derivatives.
The general strategy for the synthesis of N-substituted 4,5-dichlorophthalimides involves a two-step process: deprotonation of the imide nitrogen followed by nucleophilic substitution. A variety of bases can be employed for the deprotonation step, including alkali metal hydroxides, carbonates, and hydrides. The choice of base and solvent often depends on the nature of the electrophile and the desired reaction conditions.
Common electrophiles used in these reactions include alkyl halides, aryl halides, and other activated substrates. For instance, the reaction of the phthalimide anion with an alkyl halide (e.g., bromo or iodoalkanes) leads to the formation of N-alkyl-4,5-dichlorophthalimides. Similarly, N-aryl derivatives can be prepared, although this often requires more forcing conditions or the use of catalysts, such as copper salts in Ullmann-type reactions.
An example of an N-substituted derivative is N-amino-4,5-dichlorophthalimide, which can be synthesized from the corresponding phthalic anhydride and hydrazine (B178648). This derivative itself can serve as a precursor for further chemical transformations. nih.gov
The following table summarizes the general approach to N-substitution, drawing on established methodologies for phthalimide derivatization which are applicable to the 4,5-dichloro-substituted analogue.
| Starting Material | Reagents | Product Type | General Reaction Conditions |
| This compound | 1. Base (e.g., K2CO3, NaH) 2. Alkyl Halide (R-X) | N-Alkyl-4,5-dichlorophthalimide | Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile), heating may be required |
| This compound | 1. Base (e.g., K2CO3) 2. Aryl Halide (Ar-X) 3. Cu(I) catalyst | N-Aryl-4,5-dichlorophthalimide | High boiling point solvent (e.g., DMF, NMP), elevated temperatures |
| 4,5-Dichlorophthalic Anhydride | Hydrazine (H2N-NH2) | N-Amino-4,5-dichlorophthalimide | Reflux in a suitable solvent (e.g., Ethanol) |
Formation of N-Amino-4,5-Dichlorophthalimide and Related Hydrazine Derivatives
The synthesis of N-amino-4,5-dichlorophthalimide is typically achieved through the reaction of 4,5-dichlorophthalic anhydride with a hydrazine derivative, most commonly hydrazine hydrate (B1144303). This reaction follows the general principle of imide formation where the amino group of hydrazine acts as a nucleophile, attacking the carbonyl carbons of the anhydride. The initial reaction forms a phthalamic acid intermediate, which then undergoes cyclization via dehydration to yield the final N-aminophthalimide product.
This methodology is analogous to the well-established synthesis of the parent N-aminophthalimide, which serves as a useful protected form of hydrazine in organic synthesis. The 4,5-dichloro-substituted variant is expected to exhibit similar reactivity. The 4,5-dichlorophthaloyl (DCPhth) group is also utilized as an amino-protecting group in carbohydrate chemistry, and its removal is often accomplished using hydrazine, which proceeds via the formation of N-amino-4,5-dichlorophthalimide as a byproduct. nrochemistry.com
The general reaction is as follows:
Reactants: 4,5-Dichlorophthalic anhydride and Hydrazine hydrate
Solvent: Typically a polar protic solvent like ethanol (B145695) or acetic acid.
Conditions: The reaction mixture is usually heated to facilitate the dehydration and cyclization step.
The resulting N-amino-4,5-dichlorophthalimide can be used as a precursor for the synthesis of various hydrazine derivatives and in the construction of heterocyclic systems.
Alkylation and Arylation Reactions on the Imide Nitrogen
The imide nitrogen of this compound can be functionalized through alkylation and arylation reactions, providing access to a wide range of N-substituted derivatives.
Alkylation: N-alkylation is generally achieved via a nucleophilic substitution reaction, where the phthalimide anion acts as a nucleophile towards an alkyl halide. This is a variation of the Gabriel synthesis of primary amines. The reaction typically proceeds in two steps: first, the deprotonation of the imide nitrogen with a suitable base (e.g., potassium carbonate, sodium hydride) to form the nucleophilic phthalimidate anion. This anion then displaces a halide from an alkyl halide in an SN2 reaction to form the N-alkyl-4,5-dichlorophthalimide.
| Reagent 1 | Reagent 2 | Base | Solvent | Product |
| This compound | Alkyl Halide (R-X) | K₂CO₃ | DMF | N-Alkyl-4,5-dichlorophthalimide |
Arylation: N-arylation of this compound is more challenging than alkylation and often requires transition metal catalysis. Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are common methods for the formation of N-aryl bonds. In a typical copper-catalyzed reaction, this compound is coupled with an aryl halide in the presence of a copper(I) salt (e.g., CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent like DMF or dioxane.
| Reagent 1 | Reagent 2 | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Aryl Halide (Ar-X) | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | N-Aryl-4,5-dichlorophthalimide |
These N-substituted derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Transformations of the Aromatic Ring System of this compound
Nucleophilic Aromatic Substitution of Halogen Atoms
The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The phthalimide moiety is strongly electron-withdrawing, which activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of the chloride ions by a variety of nucleophiles, leading to the formation of 4,5-disubstituted phthalimide derivatives.
A notable example is the palladium-catalyzed amination reaction to synthesize 4,5-dianilinophthalimide (B129169) (DAPH) and its analogues. In this process, a 4,5-dihalophthalimide is coupled with anilines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method provides a modular and efficient route to a variety of DAPH analogues with high yields.
| Substrate | Nucleophile | Catalyst | Ligand | Base | Product |
| 4,5-Dihalophthalimide | Aniline | Pd₂(dba)₃ | Xantphos | NaOt-Bu | 4,5-Dianilinophthalimide |
Direct nucleophilic substitution of the chlorine atoms in this compound with potassium nitrite (B80452) to achieve hydroxylation or nitration is not extensively documented in the literature. However, the introduction of a nitro group onto the phthalimide ring system is a well-established transformation, typically achieved through electrophilic aromatic substitution rather than nucleophilic substitution of a halogen.
For the parent phthalimide, nitration is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgchemicalbook.comsemanticscholar.orgpatsnap.com This reaction yields 4-nitrophthalimide. orgsyn.orgchemicalbook.comsemanticscholar.orgpatsnap.com It is plausible that under similar conditions, this compound could undergo further nitration, though the position of substitution would be directed by the existing chloro and imide functionalities.
The synthesis of hydroxy-substituted phthalimides is often approached from starting materials already containing the hydroxyl or a precursor group, rather than by direct hydroxylation of the halogenated compound.
The electron-deficient aromatic ring of this compound is expected to react with sulfur-containing nucleophiles via a nucleophilic aromatic substitution mechanism. Thiols and thiolates are excellent nucleophiles and can displace aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups.
While a specific reaction with mercaptoaniline is not detailed, analogous reactions support this possibility. For instance, N-(arylthio)phthalimides can act as sulfenylating agents, indicating the reactivity of the phthalimide scaffold with sulfur-based groups. thieme-connect.de Furthermore, the nucleophilic aromatic substitution of a nitro group (another strong electron-withdrawing group) in 3-nitrothiophenes by thiophenols proceeds efficiently, demonstrating the feasibility of such substitutions on activated rings. mdpi.com
The reaction of this compound with a sulfur nucleophile like sodium sulfide (B99878) or a thiolate would be expected to yield the corresponding 4,5-bis(thio) substituted phthalimide. The reaction conditions would likely involve a polar aprotic solvent and potentially elevated temperatures to facilitate the substitution.
Ring-Opening and Ring-Contraction Reactions
Ring-Opening: The imide ring of this compound can be opened under both acidic and basic conditions. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of a phthalamic acid salt. Subsequent acidification protonates the carboxylate and the amide to give 4,5-dichlorophthalamic acid. This reaction is analogous to the hydrolysis of esters and amides. semanticscholar.orgtcichemicals.com
Ring-Contraction: Ring-contraction reactions of phthalimide derivatives are less common but have been observed. A notable example is the treatment of 5,8-dimethoxy-2,3-dihydrophthalazin-1,4-dione with ceric ammonium nitrate, which results in an efficient ring contraction to yield 3,6-dimethoxyphthalimide. rsc.org This transformation suggests that under specific oxidative conditions, the six-membered ring of a related heterocyclic system can contract to the five-membered imide ring of a phthalimide.
Another well-known method for ring contraction of cyclic ketones is the Favorskii rearrangement, which occurs with α-halo ketones in the presence of a base. nrochemistry.comwikipedia.orgscienceinfo.comhandwiki.org While this compound itself is not an α-halo ketone, this reaction highlights a general strategy for the contraction of cyclic systems containing halogen substituents.
Interconversion Pathways of this compound and Related Phthalic Acid Derivatives
This compound is a versatile chemical intermediate that can be transformed into other important phthalic acid derivatives, such as 4,5-Dichlorophthalamide and 4,5-Dichloro-1,2-dicyanobenzene. These conversions typically involve reactions that open the imide ring or dehydrate amide functionalities.
Conversion to 4,5-Dichlorophthalamide
The transformation of this compound into 4,5-dichlorophthalamide is achieved through ammonolysis, a reaction that involves the nucleophilic attack of ammonia on the carbonyl groups of the imide ring. This process effectively opens the five-membered imide ring to form the corresponding diamide (B1670390).
Detailed research outlines a method where this compound is treated with aqueous ammonia. rsc.orgchemintech.ru In one procedure, the reaction is carried out by stirring this compound with a 25% ammonia solution for 24 hours, followed by the addition of a 33% ammonia solution and continued stirring for another 24 hours. rsc.org An alternative approach to improve the reaction's efficiency involves the addition of ammonium chloride to the aqueous ammonia solution, which has been reported to increase the yield of 4,5-dichlorophthalamide to 78%. chemintech.ru The resulting product is typically a solid that can be collected by vacuum filtration and purified by washing with water. rsc.org
| Reactants | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| This compound | Aqueous Ammonia (25% and 33%) | Stirring for 48 hours at room temperature | Not specified | rsc.org |
| This compound | 25% Aqueous Ammonia, Ammonium Chloride | Stirring at room temperature | 78% | chemintech.ru |
Synthesis of 4,5-Dichloro-1,2-dicyanobenzene from this compound Precursors
The synthesis of 4,5-dichloro-1,2-dicyanobenzene (also known as 4,5-dichlorophthalonitrile) from this compound involves a two-step process. First, the imide is converted to its diamide precursor, 4,5-dichlorophthalamide, as described in the previous section. Subsequently, the 4,5-dichlorophthalamide undergoes a dehydration reaction to form the dinitrile. rsc.org
The dehydration of amides is a common method for synthesizing nitriles. rsc.org In this specific conversion, 4,5-dichlorophthalamide is treated with a strong dehydrating agent. One established method uses thionyl chloride in dry N,N-dimethylformamide (DMF). rsc.org The reaction involves adding thionyl chloride to cooled DMF, followed by the portion-wise addition of 4,5-dichlorophthalamide. The mixture is stirred for several hours, and the final product is precipitated by pouring the reaction mixture over ice water. rsc.org
An alternative, historical method for the dehydration of 4,5-dichlorophthalamide utilizes phosgene (B1210022) in the presence of a tertiary nitrogenous organic base, such as dimethylaniline, often with an inert diluent like chlorobenzene. google.com This process also yields 4,5-dichloro-phthalonitrile, which is a valuable precursor in the synthesis of substituted phthalocyanines, compounds widely used as pigments and dyes. rsc.org
| Reactant | Dehydrating Agent/Reagents | Solvent/Medium | Key Conditions | Reference |
|---|---|---|---|---|
| 4,5-Dichlorophthalamide | Thionyl Chloride | N,N-dimethylformamide (DMF) | Cooling to 0°C, stirring for 5+ hours | rsc.org |
| 4,5-Dichlorophthalamide | Phosgene | Dimethylaniline, Chlorobenzene | Reaction temperature between 70°C and 90°C | google.com |
Mechanistic Investigations of 4,5 Dichlorophthalimide Reactions
Elucidation of Nucleophilic Addition-Elimination Mechanisms in Phthalimide (B116566) Formation
The formation of 4,5-Dichlorophthalimide from its precursor, 4,5-dichlorophthalic anhydride (B1165640), is a classic example of a nucleophilic addition-elimination reaction. nih.govmdpi.com This transformation is typically achieved by reacting the anhydride with an amine source, such as ammonia (B1221849) or a primary amine. The mechanism proceeds through a well-defined two-step sequence. libretexts.orgsaskoer.ca
Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the 4,5-dichlorophthalic anhydride. libretexts.org This attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate. saskoer.ca This intermediate contains a newly formed carbon-nitrogen bond and an oxyanion.
Exploration of Nucleophilic Substitution Reaction Pathways Involving Aromatic Chlorine Atoms
The chlorine atoms on the aromatic ring of this compound are susceptible to replacement via nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is a direct consequence of the powerful electron-withdrawing nature of the adjacent phthalimide group. Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups can render the ring electrophilic enough to react. masterorganicchemistry.comlibretexts.org
The SNAr mechanism is a two-step addition-elimination process: libretexts.orglibretexts.org
Addition of the Nucleophile: A potent nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is facilitated because the electron-withdrawing carbonyl groups of the imide functionality pull electron density from the aromatic ring, making the carbons attached to the chlorine atoms partially positive and thus susceptible to nucleophilic attack. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the phthalimide carbonyl groups, which provides significant stabilization. libretexts.org
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. The nucleophile is now covalently bonded to the aromatic ring in place of the chlorine atom.
The positioning of the electron-withdrawing imide group ortho to the chlorine atoms is critical for the activation of the ring toward this type of substitution. libretexts.org This positioning allows for the effective resonance stabilization of the negative charge in the Meisenheimer intermediate, lowering the activation energy for the reaction. masterorganicchemistry.com
Catalytic Reaction Mechanisms Facilitated by this compound or its Derivatives
In the field of asymmetric catalysis, additives can play a crucial role in enhancing enantioselectivity. This compound has been identified as an effective additive in the Iridium-BICP (BICP = (2R,2'R)-bis(diphenylphosphino)-(1R,1'R)-dicyclopentane) catalyzed asymmetric hydrogenation of certain imines. The precise mechanism of this enhancement involves the interaction of the phthalimide derivative with the catalytic system. It is proposed that the additive can influence the electronic properties or the steric environment of the metal catalyst. This interaction may occur through coordination to the metal center or through hydrogen bonding interactions with the substrate or the catalyst complex. By modifying the catalyst's environment, the additive can create a more defined and rigid chiral pocket, leading to a more pronounced differentiation between the two enantiotopic faces of the substrate during the hydrogenation step. This results in a higher enantiomeric excess (ee) of the desired product.
This compound can serve as a nucleophile in phosphine-catalyzed allylic substitution reactions, particularly with Morita-Baylis-Hillman (MBH) acetates. The hallmark of nucleophilic phosphine (B1218219) catalysis is the initial addition of a phosphine to an electrophilic starting material to generate a reactive zwitterionic intermediate. nih.gov
The proposed mechanism proceeds as follows:
Activation: A tertiary phosphine catalyst adds to the activated alkene of the MBH acetate (B1210297) in a conjugate addition, displacing the acetate leaving group and forming a phosphonium (B103445) intermediate.
Nucleophilic Attack: The deprotonated this compound anion then acts as the nucleophile. It attacks the γ-position of the allylic phosphonium intermediate.
Catalyst Regeneration: This attack leads to the formation of the N-allylated product and the regeneration of the phosphine catalyst, which can then enter another catalytic cycle.
This pathway allows for the formation of a carbon-nitrogen bond at the allylic position under mild, organocatalytic conditions.
Derivatives of this compound, such as those containing alkenyl groups, can participate in rhodium-catalyzed cyclopropanation reactions. These reactions typically involve the reaction of a diazo compound with an alkene, mediated by a rhodium catalyst, to form a cyclopropane (B1198618) ring.
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps:
Carbene Formation: The rhodium(II) catalyst reacts with the diazo compound to form a highly electrophilic rhodium-carbene intermediate, with the expulsion of dinitrogen gas. nih.gov
Cyclopropanation: The rhodium-carbene complex then approaches the alkene substrate containing the this compound moiety. The reaction proceeds via a concerted pathway where the carbene carbon is transferred to the double bond of the alkene, forming the three-membered cyclopropane ring in a single step. nih.gov The stereochemistry of the resulting cyclopropane is often controlled by the chiral ligands on the rhodium catalyst.
In some cases, particularly with electron-deficient alkenes, the mechanism may involve the initial formation of a rhodium-bound ylide intermediate, which then collapses to form the cyclopropane product. nih.gov
Mechanisms of Deprotection for 4,5-Dichlorophthaloyl Protecting Groups
The 4,5-dichlorophthaloyl (DCPhth) group is an effective protecting group for primary amines. nih.gov Its removal, or deprotection, is typically accomplished by nucleophilic cleavage using reagents like hydrazine (B178648) or ethylenediamine (B42938). nih.govchemeurope.com
The mechanism of deprotection with hydrazine, known as the Ing-Manske procedure, involves a two-step process:
Nucleophilic Attack and Ring Opening: Hydrazine, being a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the phthalimide ring. This leads to the formation of a tetrahedral intermediate which subsequently collapses, causing the imide ring to open and form a hydrazide intermediate.
Intramolecular Cyclization and Amine Release: The terminal amino group of the attached hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This results in the formation of a stable, six-membered cyclic hydrazide (4,5-dichlorophthalhydrazide) and the release of the deprotected primary amine. nih.gov
The presence of the two electron-withdrawing chlorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbons. This electronic effect makes the 4,5-dichlorophthaloyl group more labile than the standard phthaloyl group, allowing for its removal under milder conditions, such as at room temperature, which is advantageous when dealing with sensitive substrates. nih.gov
| Reagent | Typical Conditions | Mechanistic Advantage |
| Hydrazine | Methanol (B129727), Room Temperature | Forms a highly stable cyclic 4,5-dichlorophthalhydrazide byproduct, driving the reaction to completion. nih.govnih.gov |
| Ethylenediamine | Room Temperature | Acts as a bifunctional nucleophile, leading to a stable cyclic urea (B33335) derivative and the free amine. nih.gov |
Advanced Material Science Applications of 4,5 Dichlorophthalimide and Its Derivatives
Integration into Polymer and Macromolecular Architectures
The 4,5-dichlorophthalimide moiety can be incorporated into various large-scale molecular structures, serving as a foundational component for polymers with enhanced thermal stability, specific conformational preferences, and coordination capabilities.
Precursors for Polyimide Synthesis and Polymer Chemistry
This compound and its parent anhydride (B1165640), 4,5-dichlorophthalic anhydride, are key monomers in the synthesis of specialized polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. The introduction of chlorine atoms onto the phthalic backbone, as in this compound, serves to modify the properties of the resulting polymers. For instance, the presence of chlorine substituents ortho to the linking ether or thioether groups in a polymer backbone can significantly enhance the solubility of the polyimides without compromising their thermal stability. acs.org
One synthetic strategy involves the preparation of new aromatic diamines from 4,5-dichlorophthalic anhydride. researchgate.net In a two-step process, the anhydride is first reacted with a primary amine, followed by a reaction with 4-mercaptoaniline where the chloro-atoms are substituted by mercapto groups. researchgate.net These newly synthesized diamines can then be polycondensed with various dianhydrides to form polyimides with pendant imide groups. researchgate.netresearchgate.net The properties of these polyimides, such as solubility and glass transition temperature (Tg), are influenced by the structure of the monomers used. titech.ac.jpnih.govkpi.ua The use of asymmetrical dichlorophthalimide monomers can lead to regioirregular polyimides with unique properties. acs.org
The general scheme for synthesizing these novel diamines is presented below.
| Step | Reactants | Product |
| 1 | 4,5-Dichlorophthalic Anhydride + Primary Amine | N-substituted-4,5-dichlorophthalimide |
| 2 | N-substituted-4,5-dichlorophthalimide + 4-Mercaptoaniline | Diamine with pendant imide group |
This table summarizes the synthetic route to diamine monomers from 4,5-dichlorophthalic anhydride for polyimide synthesis. researchgate.net
The incorporation of these chlorine-containing building blocks is a strategic approach to fine-tune the structure-property relationships in high-performance polyimides, making them more processable for applications in aerospace and electronics. researchgate.netcore.ac.uk
Building Blocks for Foldamers and Dynamically Ordered Helical Structures
Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures, mimicking biological molecules like proteins. uu.nlwisc.edu The development of foldamers based on phthalimide (B116566) derivatives has been an area of active research, with the phthalimide unit providing a rigid scaffold that encourages ordered conformations. uu.nlacs.orgacs.orgnih.gov While research has often focused on 3,6-disubstituted phthalimides to create poly(ureidophthalimide) foldamers, the principles can be extended to other substitution patterns. acs.orgacs.org
Research on poly(aminophthalimide) (PAP) oligomers has demonstrated that palladium-catalyzed cross-coupling reactions between aminophthalimides and dihalophthalimides, such as 3,6-dichlorophthalimide, can produce dimers and trimers. uu.nl These oligomers show a strong preference for a cisoid structure in the diphthalimidylamine unit, which is stabilized by a bifurcated hydrogen bond, inducing a curvature in the backbone that is a prerequisite for forming helical structures. uu.nl
The use of this compound as a building block in this context is a promising, though less explored, avenue. The 4,5-substitution pattern would alter the geometry and electronic nature of the resulting oligomer compared to its 3,6-disubstituted counterpart. This change would influence the pitch and stability of the resulting helix, potentially leading to new helical architectures with different inner cavity sizes and surface functionalities. uu.nl The synthesis would likely follow a similar palladium-catalyzed C-N bond formation strategy. uu.nl
| Foldamer Precursor Type | Key Structural Feature | Resulting Conformation Driver |
| 3,6-Disubstituted Phthalimide | Intramolecular hydrogen bonding of urea (B33335) NH with imide oxygens | Curvature induced by cisoid urea conformation |
| 3-Amino/3,6-Dichloro Phthalimide | Bifurcated hydrogen bonding in diphthalimidylamine unit | Preference for cisoid structure, inducing curvature |
| Hypothetical 4,5-Dichloro Phthalimide | Altered geometry and electronics from 4,5-substitution | Potential for novel helical structures |
This table compares established phthalimide-based foldamer precursors with the hypothetical use of a 4,5-dichloro derivative, highlighting the driving forces for folding. uu.nlacs.org
Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, creating porous structures with applications in gas storage, separation, and catalysis. rsc.org The properties of MOFs can be tuned by modifying the organic linker. While direct use of this compound as a linker is uncommon, its derivatives, particularly dicarboxylic acids, are highly suitable candidates.
A notable example is the synthesis of a phthalimide-functionalized UiO-66 MOF, where the organic ligand is 2-(1,3-dioxoisoindolin-2-yl)benzene-1,4-dicarboxylic acid. rsc.orgresearchgate.net This demonstrates that the phthalimide moiety can be successfully incorporated into stable MOF architectures. The synthesis involves a solvothermal reaction between the dicarboxylic acid ligand and a metal salt, such as ZrCl₄. rsc.orgresearchgate.net
Following this principle, a dicarboxylic acid could be synthesized from this compound. This new linker, 4,5-dichloro-N-(dicarboxyphenyl)phthalimide, could then be used to build novel MOFs. The presence of the chlorine atoms on the phthalimide unit would be expected to influence the electronic properties of the framework and the chemical environment of the pores, potentially leading to MOFs with enhanced selectivity or catalytic activity. The flexible nature of such ligands can also lead to dynamic framework behaviors. rsc.org
| MOF System | Organic Ligand | Metal Source | Key Feature |
| Phthalimide-UiO-66 | 2-(1,3-dioxoisoindolin-2-yl)benzene-1,4-dioic acid | ZrCl₄ | Functionalized pore with phthalimide group for sensing applications. rsc.orgresearchgate.net |
| Hypothetical Cl-Phthalimide MOF | Dicarboxylic acid derived from this compound | Various metal ions (e.g., Zr, Cu, Zn) | Chlorine atoms modifying the pore environment and electronic properties. |
This table illustrates the established use of phthalimide-based ligands in MOF synthesis and the potential for creating new frameworks using derivatives of this compound.
Development of Functional Pigments and Dyes
This compound is a direct precursor to highly stable chlorinated pigments, particularly within the phthalocyanine (B1677752) family. The introduction of chlorine atoms into the phthalocyanine macrocycle has a profound effect on its color and chemical properties.
Synthesis of Substituted Phthalocyanines from this compound Precursors
Copper phthalocyanine is a brilliant blue pigment, but its chlorinated derivatives are vibrant green pigments with exceptional stability. google.com The synthesis of octachlorocopper phthalocyanine can be achieved starting directly from this compound. A common industrial method is the Wyler-Dain-Lynn process, which involves heating a phthalic acid derivative (like phthalic anhydride or a substituted version) with urea, a metal salt, and a catalyst.
In a specific application, 2,3,6,7,10,11,14,15-octachlorophthalocyanine is produced when high-purity this compound is used in a urea-based synthesis process. google.com This reaction ensures that all chlorine atoms are located at the beta-positions (4,5,11,12,18,19,25,26) of the final phthalocyanine macrocycle. The synthesis typically uses nitrobenzene (B124822) as a solvent and a copper salt as the metal source. google.com The resulting chlorinated copper phthalocyanine is a highly stable green pigment. google.com
Application in Specialized Pigment Systems and Colorants
Chlorinated copper phthalocyanines are highly valued as green pigments due to their bright shade, high tinctorial strength, and outstanding resistance to light, heat, acids, and alkalis. google.com These properties make them suitable for a wide range of demanding applications. researchgate.netqualitron.netranbarr.com
The primary applications for these pigments include:
Automotive Coatings: Their excellent weather and lightfastness ensure long-term color stability for vehicles. researchgate.netranbarr.com
Printing Inks: They are used to produce durable and vibrant green and cyan inks for packaging and publications. researchgate.netqualitron.net
Plastics and Polymers: Their thermal stability allows them to be incorporated into various plastics like PVC, LDPE, and HDPE without degradation during high-temperature processing. qualitron.netranbarr.com
Textiles: They are used in emulsion pastes for pigment printing on fabrics. qualitron.net
The introduction of chlorine atoms shifts the absorption spectrum of the phthalocyanine molecule, changing the color from blue to green. google.com The specific isomer produced from this compound, with all chlorines in the beta positions, provides a specific yellowish-green shade with high performance characteristics. google.comgoogle.com
Fabrication of Molecular Organic Conductors
Molecular organic conductors are organic materials that exhibit electrical conductivity, a property more commonly associated with inorganic metals. Their development is a significant area of research in materials science, with potential applications in flexible electronics and sensors. The conductivity in these materials often arises from the formation of charge-transfer (CT) complexes, where electron-rich donor molecules are paired with electron-deficient acceptor molecules. jhuapl.edurroij.com This arrangement allows for the movement of electrons along stacks of molecules within the crystal lattice.
The derivative 4,5-dichloro-1,2-dicyanobenzene, which can be synthesized from this compound, is identified as a crucial precursor in the creation of molecular organic conductors. rsc.org The synthetic pathway involves the transformation of the imide group into two nitrile (cyano) groups. These strong electron-withdrawing nitrile groups, combined with the chloro-substituents, render the resulting dicyanobenzene molecule a potent electron acceptor, a key component for forming conductive charge-transfer complexes.
The synthesis process from commercially available starting materials to the key precursor is a multi-step procedure, as detailed in the research literature. rsc.org The initial step often involves the reaction of 4,5-dichlorophthalic anhydride with formamide (B127407) to produce this compound. rsc.org This is then converted to 4,5-dichlorophthalamide (B133453), which is subsequently dehydrated to yield the target precursor, 4,5-dichloro-1,2-dicyanobenzene. rsc.org
Table 1: Synthesis of 4,5-Dichloro-1,2-dicyanobenzene Precursor
| Step | Reactant(s) | Reagent(s) | Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | 4,5-Dichlorophthalic anhydride | Formamide | This compound | Formation of the imide ring | rsc.org |
| 2 | This compound | Ammonia (B1221849) solution | 4,5-Dichlorophthalamide | Opening of the imide ring to form a diamide (B1670390) | rsc.org |
The resulting 4,5-dichloro-1,2-dicyanobenzene serves as a fundamental building block. It can be further reacted with other molecules to create the final components of the organic conductor, such as substituted phthalocyanines, which are known for their use as pigments, dyes, and in molecular electronics. rsc.org The planar structure and extensive π-system of these larger molecules facilitate the close packing and orbital overlap necessary for charge transport.
Contributions to Nanostructured Materials Development
Nanostructured materials, which have structural features at the nanoscale (typically 1-100 nm), exhibit unique properties compared to their bulk counterparts due to their high surface area-to-volume ratio and quantum effects. nih.govkashanu.ac.ir this compound and its derivatives are utilized in the synthesis of various nanostructured materials, including functionalized polymers and nanoparticles, where the dichlorophthalimide unit imparts specific functionalities.
One notable application is the use of this compound as a reactant in the synthesis of octachloro-Cu-phthalocyanine. sigmaaldrich.com Phthalocyanines are macrocyclic compounds that can self-assemble into nanostructures like nanowires and thin films, which are explored for applications in organic field-effect transistors (OFETs) and gas sensors. The chlorine substituents, originating from the this compound precursor, can significantly influence the electronic properties and molecular packing of the final phthalocyanine, thereby affecting the performance of the resulting nanostructured device.
In another avenue of research, this compound has been used as a nucleophilic partner in phosphine-catalyzed reactions to create N-protected β-amino phosphonic acid esters. This synthetic utility allows for its incorporation into more complex molecular architectures that could be part of larger supramolecular or nanostructured systems. Furthermore, its role as a reactant has been noted in the development of thiol-modified nanoporous silica (B1680970) materials, indicating its utility in functionalizing inorganic nanostructures. researchgate.net
The derivative N-vinyl-4,5-dichlorophthalimide has been used to prepare copolymers with styrene. google.com These copolymers were investigated for their birefringence properties in optical compensation films for liquid crystal displays. google.com The creation of such functional polymeric materials, where the properties can be tuned by the ratio of the monomers, is a key aspect of nanostructured materials development, particularly for applications in thin-film technologies and photonics.
Table 2: Applications of this compound in Nanomaterial Synthesis
| Derivative/Reactant | Nanostructured Material/System | Research Finding/Application | Reference |
|---|---|---|---|
| This compound | Octachloro-Cu-phthalocyanine | Serves as a reactant for synthesizing a key component for nanostructured electronic materials. | sigmaaldrich.com |
| This compound | Thiol-modified nanoporous silica | Used as a nucleophilic partner in the functionalization of nanostructured silica. | researchgate.net |
| N-vinyl-4,5-dichlorophthalimide | Copolymers with styrene | Employed to create functional polymers for optical compensation films with specific birefringence. | google.com |
These examples highlight the versatility of this compound as a foundational chemical for creating a variety of advanced materials. Its chlorinated aromatic structure provides a scaffold that can be chemically modified and integrated into polymers, molecular complexes, and hybrid materials, enabling the development of new technologies in electronics and materials science.
Biological Activity and Medicinal Chemistry Research on 4,5 Dichlorophthalimide Derivatives
Pharmacological Modulation and Broader Bioactive Effects
Research into Hypolipidemic and Antihyperlipidemic Activities of Phthalimide (B116566) Derivatives
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. The search for novel hypolipidemic agents is an active area of research. Phthalimide derivatives have been identified as a class of compounds with potential lipid-lowering effects. iucr.orgiucr.org
Studies have indicated that N-substituted phthalimide derivatives, including those derived from 4,5-dichlorophthalimide, possess hypolipidemic and antihyperlipidemic activity. iucr.orgiucr.org The mechanism of action for many of these derivatives is still under investigation, but it is often related to the modulation of enzymes and receptors involved in lipid metabolism. For instance, some phenolic derivatives have shown antihyperlipidemic potential by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in computational models. nih.gov While specific studies focusing exclusively on a broad series of this compound derivatives are not extensively detailed in the search results, the general potential of the phthalimide class is recognized. iucr.orgiucr.org Research in this area often involves synthesizing new derivatives and evaluating their ability to lower plasma lipid levels in animal models of hyperlipidemia. nih.govmdpi.comasianpubs.orgmdpi.comnih.gov
Table 1: Selected Studies on Hypolipidemic Activity of Related Derivatives This table is illustrative of general research in the field, as specific data for this compound derivatives was not available in the search results.
| Compound Class | Model | Key Findings | Reference |
| Phenolic Derivatives | Hyperlipidemic Mice | Significant reduction in serum cholesterol, LDL, and triglycerides. | nih.gov |
| Thiazolidinedione Derivatives | Wistar Rats | Reversal of the rise in blood triglycerides, cholesterol, and LDL. | asianpubs.org |
| Cinnamic Acid Derivatives | Triton-induced Hyperlipidemic Rats | Significant decrease in triglycerides and total cholesterol. | nih.gov |
| Piperine Derivative | Wistar Male Rats | Significant reduction in total cholesterol, triglycerides, and LDL-C. | mongoliajol.info |
Exploration of Anticonvulsant and Central Nervous System (CNS) Activities
The central nervous system is a significant target for phthalimide-based compounds. Research has shown that certain phthalimide derivatives exhibit anticonvulsant properties. iucr.orgiucr.orgscielo.br The mechanisms for anticonvulsant action are varied but often involve modulation of ion channels or neurotransmitter systems like the GABAergic system. pharmacologyeducation.orgnih.gov
Specifically, derivatives of this compound have been noted for their potential anticonvulsant activity. iucr.orgiucr.org Furthermore, this compound has been used as an intermediate in the synthesis of heteroarylpiperidines and related compounds that were subsequently evaluated for antipsychotic activity, another key CNS application. google.comgoogle.com These studies underscore the utility of the this compound scaffold in developing agents that can cross the blood-brain barrier and modulate neuronal activity.
Applications as Protecting Groups in Complex Organic Synthesis, particularly Carbohydrate Chemistry
Beyond its biological activities, the this compound framework is a valuable tool in synthetic organic chemistry. The corresponding 4,5-dichlorophthaloyl (DCPhth) group serves as an effective protecting group for primary amino functions, finding particular utility in the complex synthesis of oligosaccharides. tandfonline.comnih.govtandfonline.comjst.go.jp It is an alternative to the more common phthaloyl (Phth) group, offering distinct advantages in deprotection. tandfonline.com
The 4,5-Dichlorophthaloyl Group in Stereoselective Glycosylation Reactions (1,2-trans glycosylation)
In the synthesis of oligosaccharides containing 2-amino-2-deoxy sugars (like β-GlcNAc or β-GalNAc), controlling the stereochemistry at the newly formed glycosidic linkage is crucial. When a protecting group is placed at the C-2 position of a glycosyl donor, it can influence the stereochemical outcome of the glycosylation reaction. The phthaloyl (Phth) group is well-known for its strong ability to direct the formation of 1,2-trans-glycosides in a highly stereoselective manner. tandfonline.comtandfonline.comjst.go.jp
The 4,5-dichlorophthaloyl (DCPhth) group retains this powerful 1,2-trans-directing capability. tandfonline.com When a glycosyl donor carrying a DCPhth group at the C-2 position is reacted with a glycosyl acceptor (an alcohol), it predictably yields the corresponding β-glycoside (a 1,2-trans product) with high selectivity. tandfonline.comnih.govtandfonline.com This makes the DCPhth group highly valuable for the construction of biologically important oligosaccharides. tandfonline.com
The primary advantage of the DCPhth group over the standard Phth group lies in the conditions required for its removal. While removing the Phth group often requires harsh conditions, such as prolonged heating with hydrazine (B178648), the DCPhth group can be cleaved under significantly milder conditions. tandfonline.comnih.govjst.go.jp This is particularly important in the synthesis of large, complex oligosaccharides that may be sensitive to high temperatures or extended reaction times. The DCPhth group was found to be stable under various standard reaction conditions but could be readily removed at room temperature using reagents like ethylenediamine (B42938) or a hydrazine/methanol (B129727) mixture. tandfonline.comnih.govtandfonline.com
Table 2: Comparison of Phthaloyl (Phth) and 4,5-Dichlorophthaloyl (DCPhth) Protecting Groups
| Feature | Phthaloyl (Phth) Group | 4,5-Dichlorophthaloyl (DCPhth) Group | Reference |
| Stereodirecting Effect | Strong 1,2-trans directing | Strong 1,2-trans directing | tandfonline.comjst.go.jp |
| Application | Synthesis of β-GlcNAc or β-GalNAc glycosides | Synthesis of β-GlcNAc or β-GalNAc glycosides | nih.govtandfonline.com |
| Deprotection Conditions | Typically requires hydrazine at elevated temperatures for extended periods. | Can be removed under mild conditions (e.g., ethylenediamine or hydrazine/MeOH at room temperature). | tandfonline.comnih.gov |
| Key Advantage | Well-established, strong stereocontrol. | Milder deprotection, preserving sensitive functional groups in complex molecules. | tandfonline.com |
Optimized Deprotection Strategies in Multistep Oligosaccharide Synthesis
In the intricate field of multistep oligosaccharide synthesis, the choice of protecting groups is critical for success. The 4,5-dichlorophthaloyl (DCPhth) group, derived from this compound, has emerged as a valuable alternative to the more traditional phthaloyl (Phth) group for the protection of amino functionalities on carbohydrate units. Current time information in Bangalore, IN.
The phthaloyl group is widely used because it strongly directs glycosylation reactions to form 1,2-trans glycosides, which is essential for the synthesis of many biologically important oligosaccharides like β-GlcNAc or β-GalNAc glycosides. Current time information in Bangalore, IN. However, the removal of the Phth group often presents a significant challenge, typically requiring harsh conditions such as prolonged reaction times at high temperatures with nucleophiles like hydrazine. Current time information in Bangalore, IN. These conditions can be detrimental to large, complex oligosaccharides that contain other sensitive functional groups.
The 4,5-dichlorophthaloyl (DCPhth) group offers a significant advantage in this regard. It retains the crucial 1,2-trans-directing nature of the standard phthaloyl group while being susceptible to cleavage under substantially milder conditions. Current time information in Bangalore, IN. This optimization of the deprotection step is a key advancement in the synthesis of complex carbohydrates. Research has shown that the DCPhth group can be efficiently removed using reagents such as ethylenediamine or a mixture of hydrazine and methanol at room temperature, conditions that are much more compatible with the stability of large oligosaccharide structures. Current time information in Bangalore, IN.
The stability of the DCPhth group under various other reaction conditions, such as those required to remove a levulinoyl protecting group, further enhances its utility in complex synthetic pathways. The development of the DCPhth protecting group strategy represents a significant refinement in the synthetic chemist's toolkit, enabling more efficient and reliable assembly of complex oligosaccharides.
| Protecting Group | Deprotection Reagents | Reaction Conditions | Key Advantages/Disadvantages |
| Phthaloyl (Phth) | Hydrazine, n-butylamine, methylamine | Often requires elevated temperatures and long reaction times | Advantage: Strong 1,2-trans directing effect. Disadvantage: Harsh deprotection can damage complex molecules. Current time information in Bangalore, IN. |
| 4,5-Dichlorophthaloyl (DCPhth) | Ethylenediamine, Hydrazine/Methanol | Mild, room temperature conditions | Advantage: Strong 1,2-trans directing effect with significantly milder deprotection, improving yields and compatibility with sensitive substrates. Current time information in Bangalore, IN. |
Spectroscopic Characterization and Computational Studies of 4,5 Dichlorophthalimide Systems
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Analysis
A suite of sophisticated spectroscopic methods is employed to probe the intricate structural and electronic details of 4,5-dichlorophthalimide systems. These techniques, from Nuclear Magnetic Resonance to X-ray Diffraction, each offer unique insights into the molecular architecture and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. chemicalbook.comscientificlabs.ieresearchgate.netsigmaaldrich.comsigmaaldrich.com Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a singlet, confirming the symmetrical substitution pattern on the benzene (B151609) ring. chemintech.ru For instance, a study recorded the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz, showing a singlet at 8.05 ppm corresponding to the two aromatic protons. chemintech.ru The analysis of derivatives, such as N-amino-4,5-dichlorophthalimide, reveals distinct signals that help confirm the structure of the modified compound. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.comscientificlabs.iesigmaaldrich.com The spectrum of N-amino-4,5-dichlorophthalimide, for example, shows distinct chemical shifts for the aromatic and carbonyl carbons, which is crucial for its structural verification. mdpi.com
Table 1: NMR Spectroscopic Data for this compound Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| This compound | ¹H | DMSO-d6 | 8.05 (s, 2H) | chemintech.ru |
| N-Amino-4,5-dichlorophthalimide | ¹H | DMSO-d6 | 7.72 (s, 1H), 7.84 (s, 1H) | mdpi.com |
| ¹³C | DMSO-d6 | 130.36, 131.12, 132.08, 132.25, 132.57, 141.90, 164.74, 169.22 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, IR spectra provide clear evidence of its key structural features. chemicalbook.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com
The characteristic absorptions for the imide group are prominent. The N-H stretching vibration typically appears as a distinct band, such as the one observed at 3224 cm⁻¹. chemintech.ru The coupled stretching vibrations of the two carbonyl (C=O) groups in the five-membered imide ring result in strong absorption bands, with a notable peak around 1711 cm⁻¹. chemintech.ru Another band related to the N-H group can be seen at 1533 cm⁻¹. chemintech.ru In derivatives like N-amino-4,5-dichlorophthalimide, additional bands corresponding to the amino group (e.g., at 3466, 3321, and 3220 cm⁻¹) are observed, further confirming the molecular structure. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| This compound | N-H | Stretching | 3224 | chemintech.ru |
| C=O | Stretching | 1711 | chemintech.ru | |
| N-H | Bending | 1533 | chemintech.ru | |
| N-Amino-4,5-dichlorophthalimide | N-H (Amino) | Stretching | 3466, 3321, 3220 | mdpi.com |
| C=O | Stretching | 1653 | mdpi.com |
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignments and Conformational Analysis of Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. nih.gov While this compound itself is achiral, its derivatives incorporating chiral moieties can be effectively studied using CD. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. mdpi.comaps.org
Research has shown that the this compound group can act as a chromophore in bichromophoric systems. researchgate.net When this phthalimide (B116566) derivative is attached to a chiral molecule containing another chromophore (such as a p-substituted benzene or naphthalene), exciton (B1674681) coupling can occur between their electronic transitions. This coupling results in characteristic bisignate Cotton effects in the CD spectrum, the signs of which can be directly correlated with the absolute stereochemistry of the molecule. researchgate.net This application significantly broadens the utility of phthalimide derivatives in stereochemical assignments. researchgate.net
Linear Dichroism Measurements for Determining Electronic Transition Moment Directions in Oriented Systems
Linear Dichroism (LD) spectroscopy measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. rsc.orghindsinstruments.com This technique is particularly useful for determining the polarization of electronic transitions within a molecule, which requires the sample to be macroscopically oriented. rsc.orgmdpi.com
For chlorinated phthalimide chromophores, including this compound, LD measurements have been successfully used to determine the direction of their electronic transition moments. researchgate.net In these studies, N-butyl derivatives of the phthalimides were oriented in stretched polyethylene (B3416737) films. By analyzing the LD spectrum, researchers could ascertain the polarization of the π→π* transitions within the phthalimide ring system, providing crucial data for understanding their electronic structure and for the theoretical interpretation of CD spectra. researchgate.net
X-ray Diffraction (XRD) for Single-Crystal Structure Determination of this compound Derivatives
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the crystal lattice. anton-paar.commalvernpanalytical.com This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions.
Single-crystal XRD studies have been performed on derivatives of this compound, yielding detailed structural information. iucr.orgresearchgate.net These analyses are crucial for validating structures proposed by other spectroscopic methods and for understanding the supramolecular chemistry, such as hydrogen bonding and stacking interactions, that governs the solid-state properties of these compounds.
Computational Chemistry Approaches for Theoretical Insights and Predictive Modeling
Computational chemistry provides a powerful complement to experimental spectroscopic techniques by offering theoretical insights into molecular properties and predictive models of behavior. For this compound, methods such as ab initio and Density Functional Theory (DFT) calculations have been employed to investigate its electronic characteristics. chemicalbook.comscientificlabs.iesigmaaldrich.com
These computational studies have been used to calculate key molecular properties, including the dipole moment, polarizability, and first-order hyperpolarizability. chemicalbook.comscientificlabs.iesigmaaldrich.com Such calculations help in understanding the molecule's response to electric fields and its potential for applications in nonlinear optics. Furthermore, theoretical modeling can aid in the interpretation of experimental spectra. For example, computational prediction of vibrational frequencies can assist in the assignment of complex IR spectra, while calculation of electronic transitions can support the analysis of UV-Vis, CD, and LD data. mdpi.comdovepress.com The synergy between computational and experimental approaches provides a more complete and robust understanding of the structure-property relationships in this compound systems.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties
Ab initio and Density Functional Theory (DFT) are powerful computational quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters beyond fundamental physical constants. digitellinc.commdpi.com These methods are instrumental in predicting various molecular characteristics, including geometric structures, vibrational frequencies, and electronic properties such as dipole moments, polarizability, and hyperpolarizability. rsc.orgrsc.org DFT, in particular, has become a widely used tool due to its balance of accuracy and computational cost, making it suitable for studying a range of chemical systems. digitellinc.com The theory is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. arxiv.org
In the context of this compound, DFT calculations, specifically using functionals like B3LYP, are employed to optimize the molecular geometry and compute its electronic properties. mdpi.comdv-expert.org These calculations provide a detailed understanding of the molecule's charge distribution and its response to external electric fields, which is crucial for predicting its behavior in various applications. digitellinc.comarxiv.org
Analysis of Dipole Moments and Molecular Polarizability
The dipole moment (μ) and molecular polarizability (α) are fundamental electronic properties that describe how a molecule's charge distribution interacts with and is distorted by an external electric field. arxiv.org The dipole moment is a measure of the inherent polarity of a molecule, arising from an uneven distribution of electron density. escholarship.org Molecular polarizability quantifies the ease with which the electron cloud of a molecule can be distorted by an electric field, inducing a temporary dipole moment. arxiv.org
For this compound, computational studies have determined these properties. The dipole moment, polarizability, and first-order hyperpolarizability have been calculated to understand its electronic behavior. dv-expert.orglookchem.com DFT calculations are a common method for obtaining these values, providing insights that are crucial for predicting intermolecular interactions and the material's response in electronic applications. digitellinc.comescholarship.org
Table 1: Calculated Electronic Properties of this compound
This table summarizes the computationally determined dipole moment, polarizability, and first-order hyperpolarizability of this compound. These values are essential for understanding the molecule's electronic and non-linear optical properties.
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | Data not available in search results | Debye (D) |
| Polarizability (α) | Data not available in search results | esu |
| First-Order Hyperpolarizability (β) | Data not available in search results | esu |
Note: Specific calculated values for this compound were mentioned as being available in source dv-expert.org but the exact numerical data was not provided in the search snippets. The table structure is provided as per the instructions.
Investigation of First-Order Hyperpolarizability for Non-linear Optical Applications
First-order hyperpolarizability (β) is a key property that governs a molecule's potential for second-order non-linear optical (NLO) applications, such as frequency doubling of light (second-harmonic generation). mdpi.comresearchgate.net Materials with high β values are sought after for use in advanced photonic and optoelectronic technologies. researcher.life Computational methods, particularly DFT, are frequently used to predict the hyperpolarizability of organic molecules, offering a time- and cost-effective way to screen for promising NLO candidates. mdpi.comresearcher.life
The investigation of this compound's first-order hyperpolarizability indicates its potential as an NLO material. dv-expert.org The magnitude of β is a primary factor in determining a molecule's NLO response. researcher.life Theoretical calculations for similar organic compounds often compare the calculated β value to that of a standard reference material like urea (B33335) to gauge its potential. researchgate.net A higher hyperpolarizability value suggests a stronger NLO response, making the compound a candidate for further experimental investigation. researchgate.netresearcher.life
Molecular Docking and Virtual Screening Methodologies in Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. psu.edunih.gov This method is a cornerstone of structure-based drug design, used to simulate the interaction between a potential drug molecule and its protein target at the atomic level. psu.eduthaiscience.info The process involves generating various conformations of the ligand within the protein's binding site and then scoring these poses based on their binding energy, with lower energy values indicating higher binding affinity. thaiscience.info
Virtual screening is a broader computational approach that utilizes docking to screen large libraries of chemical compounds against a target protein structure. nih.govyoutube.com This allows researchers to identify promising "hit" compounds that are most likely to bind to the target, significantly narrowing down the number of candidates for experimental testing and accelerating the drug discovery process. nih.govyoutube.com Methodologies often involve preparing the 3D structures of both the protein and the ligands, defining the binding site, and then running the docking calculations using software like AutoDock. psu.eduthaiscience.infoyoutube.com
While specific molecular docking studies focusing exclusively on this compound were not found, the phthalimide scaffold is widely recognized in medicinal chemistry. Numerous studies have employed docking and virtual screening for various phthalimide derivatives to explore their potential as inhibitors for targets like HIV-1 reverse transcriptase, cholinesterases, and DNA gyrase. thaiscience.infoacs.orgresearchgate.net These studies demonstrate the applicability of the methodology to the this compound core structure for identifying potential bioactive roles. The results are typically analyzed by examining the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. psu.edu
Modeling of Reaction Mechanisms and Transition States for Kinetic and Thermodynamic Understanding
Methods like ab initio MP2 and DFT are used to perform these calculations. mdpi.com For a proposed mechanism, each step is modeled, and the corresponding transition states and intermediates are located on the potential energy surface. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that a given transition state correctly connects the reactant and product of that step. mdpi.com
For phthalimide systems, computational studies have been used to investigate reaction mechanisms such as the acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid. mdpi.com These studies have shown that the reaction proceeds through a two-step mechanism involving cyclization and dehydration, with the dehydration step being rate-determining. mdpi.com The Gabriel synthesis of primary amines from phthalimide is another well-known reaction where the mechanism involves the deprotonation of phthalimide, followed by an SN2 reaction with an alkyl halide, and subsequent hydrolysis or hydrazinolysis to release the primary amine. vedantu.combyjus.commasterorganicchemistry.com While specific modeling of reactions for this compound was not detailed in the search results, these established computational methodologies are directly applicable to understanding its synthesis and reactivity, such as the role of activating groups or the effect of solvents on reaction barriers. researchgate.net
Conformational Analysis and Oligomer Structure Prediction (e.g., Poly(aminophthalimide) Foldamers)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For complex molecules and polymers, this analysis is crucial for understanding their three-dimensional structure and, consequently, their function. nih.gov Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures in solution, mimicking the folding behavior of biomolecules like proteins and nucleic acids. uu.nlacs.org The design of foldamers relies on controlling non-covalent interactions—such as hydrogen bonding and aromatic stacking—to favor a particular folded conformation over a random coil. uu.nl
Computational methods, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, are vital for predicting and analyzing the conformations of these oligomers. acs.org DFT calculations, for instance, can be used to determine the relative energies of different conformers, identifying the most stable structures. uu.nl
In the context of phthalimide-based systems, research has been conducted on poly(aminophthalimide) (PAP) and poly(ureidophthalimide) (PUP) oligomers as potential foldamers. uu.nl For PAP dimers and trimers, studies have shown that intramolecular hydrogen bonding between the amine protons and the adjacent imide oxygens is a key interaction that locks the conformation of the phthalimide backbone. uu.nl DFT calculations indicated that a syn-syn conformation of the diphthalimidylamine unit is energetically more stable than the syn-anti conformer. uu.nl This foundational work suggests that the aminophthalimide backbone, which could be derived from precursors like 4,5-dichloro-3-aminophthalic acid (a derivative of this compound), is capable of adopting a folded conformation. uu.nl The study of these oligomers provides insight into how modifications to the monomer unit can influence the stability and dynamics of the folded structure. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactive Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug discovery and toxicology to correlate the chemical structure of compounds with their biological activity or a specific property. nih.govrsc.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a group of molecules are responsible for the changes in their observed biological activities. mdpi.com A QSAR model is a mathematical equation that relates one or more calculated molecular descriptors (which quantify properties like steric, electronic, or hydrophobic features) to the experimental activity. nih.govfrontiersin.org
The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors, selecting the most relevant descriptors, generating a model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorously validating the model's predictive power. nih.govfrontiersin.org
QSAR studies are frequently performed on derivatives of a common chemical scaffold to guide the synthesis of new, more potent analogues. For instance, QSAR models have been developed for various bioactive compounds, including HIV-1 integrase inhibitors based on dihydroxypyrimidine carboxamides and anti-tuberculosis agents based on xanthone (B1684191) derivatives. nih.govnih.gov In these studies, descriptors related to electronic properties (e.g., atomic charges, electrophilicity) and molecular shape are often found to be critical for activity. mdpi.comnih.gov While no QSAR studies focusing specifically on derivatives of this compound were identified in the search results, the methodology is broadly applicable. A QSAR study on a series of bioactive this compound derivatives would provide valuable insights into the structural requirements for their activity, helping to rationalize the design of new compounds with enhanced potency. rsc.org
Future Research Directions and Translational Perspectives for 4,5 Dichlorophthalimide
Innovations in Green and Sustainable Synthesis Methodologies for 4,5-Dichlorophthalimide
The future of chemical manufacturing hinges on the development of environmentally benign processes. For this compound, research is shifting towards green and sustainable synthesis methodologies that minimize waste, reduce energy consumption, and utilize safer reagents. Traditional synthesis often relies on harsh conditions and hazardous solvents. Future innovations will likely focus on several key areas:
Catalytic Approaches: Exploring novel catalysts to improve the efficiency and selectivity of the amidation of 4,5-dichlorophthalic anhydride (B1165640) or its precursors. This includes the use of solid acid catalysts or enzymes that can operate under milder conditions.
Alternative Solvents: Replacing conventional solvents with greener alternatives such as ionic liquids, supercritical fluids, or deep eutectic solvents is a promising direction. mdpi.com Water-based syntheses, where applicable, would represent a significant advancement in sustainability.
Energy-Efficient Methods: The application of microwave irradiation and ultrasonic assistance can dramatically reduce reaction times and energy input compared to conventional heating. mdpi.commdpi.com Mechanochemical methods, like ball milling, which proceed in the absence of bulk solvents, also offer a compelling green alternative. mdpi.com
Photocatalysis: Light-driven reactions using photocatalysts could provide a low-energy pathway for key bond-forming steps in the synthesis, operating at room temperature and reducing the need for thermal energy. rice.edu
Expansion of Derivatization Scope for Novel Chemical Functionality and Property Tuning
This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. Future research will focus on expanding this scope to create molecules with tailored properties for specific applications. The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity and electronic properties of the phthalimide (B116566) ring system, providing a unique starting point for chemical exploration.
Key areas for expansion include:
N-Functionalization: The imide nitrogen is a primary site for derivatization. Introducing a diverse range of substituents, from simple alkyl and aryl groups to complex bioactive moieties, can dramatically alter the molecule's properties. For instance, N-substitution is a key step in creating precursors for advanced materials and pharmaceuticals. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Aromatic Substitution: While challenging, the selective substitution of the aromatic protons or even the chlorine atoms could open up new avenues for property tuning. This would allow for the introduction of additional functional groups, modulating electronic properties, solubility, and biological interactions.
Protecting Group Chemistry: The 4,5-dichlorophthaloyl (DCPhth) group has been explored as an alternative to the standard phthaloyl (Phth) protecting group in carbohydrate chemistry. tandfonline.com A significant advantage is its removal under much milder conditions. tandfonline.com Future work could expand its use to other areas of organic synthesis, such as in peptide and natural product synthesis, where gentle deprotection is crucial.
The ability to fine-tune properties such as solubility, thermal stability, and photophysical characteristics through derivatization is critical for the development of new materials and therapeutic agents.
| Derivative Class | Synthetic Strategy | Potential Application Area | Key References |
| N-Alkyl/Aryl Halides | Nucleophilic substitution at the imide nitrogen | Precursors for further synthesis | sigmaaldrich.comsigmaaldrich.com |
| Amino Acid Conjugates | Reaction with amino acids | Bioactive molecules, peptidomimetics | mdpi.com |
| Carbohydrate Adducts | Use as a protecting group (DCPhth) | Oligosaccharide synthesis | tandfonline.com |
| Dianilinophthalimides | Palladium-catalyzed amination | Medicinal chemistry (e.g., Alzheimer's disease) | nih.gov |
Exploration of Emerging Catalytic Applications and Deeper Mechanistic Discoveries
While primarily viewed as a synthetic building block, this compound and its derivatives have potential in the realm of catalysis. Its electron-deficient aromatic system and the presence of coordinating carbonyl groups suggest that it could function as a ligand or an ancillary component in catalytic systems.
Future research directions include:
Ligand Development: Designing and synthesizing ligands for transition metal catalysis where the this compound core is used to tune the electronic properties of the metal center. This could influence the catalyst's activity, stability, and selectivity.
Organocatalysis: Investigating derivatives of this compound as potential organocatalysts, leveraging the rigid scaffold and tunable electronic features.
Mechanistic Studies: A crucial aspect of this research involves detailed mechanistic studies to understand the role of this compound in catalytic processes. It has been observed to act as an additive, improving enantioselectivity in certain iridium-catalyzed hydrogenations. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Future work should employ kinetic analysis, computational modeling, and spectroscopic techniques to elucidate the precise mechanism of this enhancement. nih.gov Understanding how it influences the catalytic cycle is key to designing more effective catalytic systems.
Uncovering novel catalytic roles for this compound would represent a significant expansion of its utility beyond its current applications.
Development of Advanced Functional Materials Incorporating this compound Architectures
The robust and thermally stable nature of the phthalimide structure makes this compound an excellent candidate for incorporation into advanced functional materials. The presence of chlorine atoms can enhance properties like flame retardancy and thermal stability, while also providing sites for further functionalization.
Promising areas for development include:
High-Performance Polymers: Polyimides derived from 4,5-dichlorophthalic anhydride (a direct precursor) could exhibit superior thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in aerospace and microelectronics.
Pigments and Dyes: this compound is a precursor in the synthesis of octachloro-Cu-phthalocyanine. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Phthalocyanines are highly stable pigments and have applications in optical data storage and photodynamic therapy. Further exploration of related phthalocyanine (B1677752) and porphyrin analogues could yield materials with novel photophysical properties.
Self-Immolative Polymers: While research has focused on poly(4,5-dichlorophthalaldehyde), the related dichlorinated aromatic structure suggests that the phthalimide scaffold could be integrated into new classes of stimuli-responsive or "self-immolative" materials that depolymerize in response to a specific trigger. researchgate.net
These avenues could lead to the creation of materials with unique properties, driven by the inherent characteristics of the this compound core.
Frontiers in Medicinal Chemistry and Biomedical Applications of Novel this compound-Derived Agents
The phthalimide scaffold is a well-established privileged structure in medicinal chemistry. The specific substitution pattern of this compound offers a unique electronic and steric profile for the design of new therapeutic agents.
Future frontiers in this area are manifold:
Neurodegenerative Diseases: A significant breakthrough has been the development of 4,5-dianilinophthalimide (B129169) (DAPH) and its analogues, which show potential in reversing the formation of neurotoxic fibrils associated with Alzheimer's disease. nih.gov Future research will focus on synthesizing and screening a wider library of these derivatives to optimize potency and pharmacokinetic properties.
Antiviral and Anticancer Agents: this compound has been used to synthesize derivatives of nucleoside analogues like dideoxythymidine. sigmaaldrich.com This opens the door to creating novel antiviral and anticancer drugs, as nucleoside analogues are a cornerstone of these therapeutic areas.
Anti-inflammatory Agents: The dichlorophenyl moiety is present in various bioactive molecules. nih.gov Exploring derivatives of this compound for anti-inflammatory activity is a logical and promising direction for new drug discovery programs.
The development of novel derivatives for these and other therapeutic areas represents a major translational perspective for this compound research.
| Therapeutic Area | Lead Compound/Derivative Class | Mechanism/Target Concept | Key References |
| Alzheimer's Disease | 4,5-Dianilinophthalimide (DAPH) | Reversal of neurotoxic fibril formation | nih.gov |
| Antiviral Therapy | Nucleoside Analogues | Inhibition of viral replication enzymes | sigmaaldrich.com |
| Anti-inflammatory | Substituted piperazine derivatives | Modulation of inflammatory pathways | nih.gov |
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. nih.govnih.gov These computational tools can dramatically accelerate the discovery and optimization of new molecules and materials.
Potential applications include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of novel, virtual this compound derivatives. This includes predicting biological activity, toxicity, solubility, and material properties, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.commdpi.com
De Novo Design: Generative AI models can design entirely new derivatives of this compound tailored to have a desired set of properties. mdpi.com For example, these models could generate structures predicted to have high binding affinity to a specific biological target, such as an enzyme implicated in Alzheimer's disease.
Reaction Optimization: AI can be used to predict the optimal conditions for the synthesis and derivatization of this compound, improving yields and reducing the time required for experimental optimization.
Virtual Screening: Large virtual libraries of this compound derivatives can be rapidly screened against biological targets using AI-powered docking and scoring functions, identifying potential hits for further investigation much faster than traditional high-throughput screening. nih.gov
By leveraging AI and ML, the research and development cycle for new applications of this compound can be significantly shortened, paving the way for faster innovation. researchgate.net
Q & A
Q. What are the standard synthetic routes for 4,5-dichlorophthalimide, and what are their yields?
The classical synthesis involves reacting 4,5-dichlorophthalic acid with ammonium carbonate in acetic acid under reflux, achieving a yield of ~94% . Alternatively, 4,5-dichlorophthalamide can be synthesized by treating this compound with aqueous ammonia and ammonium chloride at 30°C, yielding 78% . Key steps include distillation of acetic acid, precipitation, and purification via filtration. IR and NMR data (e.g., IR: 1711 cm⁻¹ for C=O; NMR: δ 7.88 ppm for NH groups) confirm product identity .
Q. How is this compound characterized spectroscopically?
IR spectroscopy identifies carbonyl (C=O) stretches at 1688–1711 cm⁻¹ and NH₂/NH deformations at 1533–1651 cm⁻¹ . NMR reveals aromatic protons (C(3,6)H) as singlets at δ 7.70 ppm and NH protons at δ 7.88–8.05 ppm . NMR and elemental analysis further validate purity and structural integrity .
Q. What are common intermediates derived from this compound?
It serves as a precursor for 4,5-dichlorophthalonitrile (via dehydration) and substituted phthalonitriles. For example, N-(2-bromo-ethyl)-4,5-dichlorophthalimide is synthesized using 1,3-dibromopropane in DMF, yielding 80% after column chromatography . These intermediates are critical for phthalocyanine synthesis .
Advanced Research Questions
Q. How can synthetic yields of 4,5-dichlorophthalonitrile be improved beyond classical methods?
The classical Wöhrle method yields 49%, but a modified three-step process using 4,5-dichlorophthalic acid with ammonium chloride increases the total yield to 72%. Optimizing reaction time (2–5 hours), temperature (30–100°C), and stoichiometry of ammonia/ammonium chloride reduces byproducts . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. What methodologies resolve contradictions in spectroscopic data during impurity analysis?
Discrepancies in NH proton signals (e.g., δ 7.88 vs. 8.05 ppm) may arise from residual solvents or hydration. Cross-validation using NMR (e.g., δ 166.0 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) clarifies structural assignments . Elemental analysis (C, H, N, Cl) quantifies purity and identifies unaccounted residues .
Q. How do reaction conditions influence regioselectivity in this compound derivatives?
Palladium-catalyzed vinylation in vinyl acetate under reflux (Method A) achieves >80% regioselectivity for N-substituted products, while lithium chloride additives (Method B) alter electron density, favoring C-substitution . Solvent polarity (DMF vs. DMSO) and base selection (K₂CO₃ vs. Et₃N) further modulate outcomes .
Q. What strategies mitigate purification challenges in 4,5-dichlorophthalonitrile synthesis?
Commercial 4,5-dichlorophthalonitrile often contains hydrolyzed byproducts (e.g., phthalamic acids). Recrystallization in hexane/ethyl acetate (9:1) removes polar impurities, while anhydrous conditions prevent hydrolysis . For lab-scale synthesis, silica gel chromatography resolves co-eluting derivatives .
Methodological Considerations
Q. How should researchers design experiments to compare synthetic routes?
- Control variables : Fix temperature, solvent, and catalyst loading.
- Benchmark metrics : Track yield, reaction time, and purity (via melting point and HPLC).
- Statistical analysis : Use ANOVA to assess significance of yield improvements . Example: Comparing classical vs. modified ammonium chloride methods requires triplicate runs to confirm reproducibility .
Q. What protocols ensure accurate kinetic studies of this compound reactions?
- Use in situ FT-IR to monitor carbonyl group consumption.
- Quench aliquots at intervals for TLC or GC-MS analysis.
- Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .
Data Interpretation and Reporting
Q. How to address unexpected byproducts in phthalimide derivatization?
Byproducts like phthalic acid (from hydrolysis) or dimerized species require characterization via HRMS and - COSY NMR. Contradictory melting points (e.g., 192–193°C vs. literature 193–195°C) suggest polymorphic forms or solvent inclusion, resolvable via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
